molecular formula C19H22N2O4 B5876703 N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide

Cat. No. B5876703
M. Wt: 342.4 g/mol
InChI Key: VAPYZFQEMPBGSL-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide, also known as BPN14770, is a small molecule drug that has gained attention for its potential therapeutic applications in neurological disorders. In

Mechanism of Action

The exact mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to work by targeting the cyclic AMP response element-binding protein (CREB) pathway. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to increase the phosphorylation of CREB, leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, restore synaptic plasticity, and improve behavioral deficits in animal models of neurological disorders. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has also been shown to be well-tolerated and safe in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide for lab experiments is its specificity for the CREB pathway, which allows for targeted manipulation of this pathway. However, one limitation is that N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has only been tested in animal models so far, and its efficacy and safety in humans is not yet known.

Future Directions

There are several future directions for research on N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further explore its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. Another direction is to investigate its safety and efficacy in humans, and to develop it as a potential drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide and its effects on the CREB pathway.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2,6-dimethoxybenzoic acid with 2-aminobenzophenone, followed by acylation with butyryl chloride to yield N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. The final product is then purified through recrystallization.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. In Alzheimer's disease, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Fragile X syndrome, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to restore synaptic plasticity and improve behavioral deficits in animal models.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-8-17(22)20-13-9-5-6-10-14(13)21-19(23)18-15(24-2)11-7-12-16(18)25-3/h5-7,9-12H,4,8H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPYZFQEMPBGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide

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